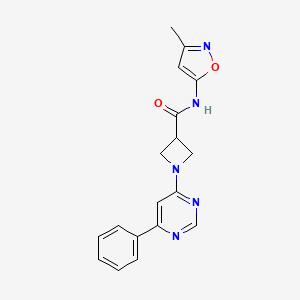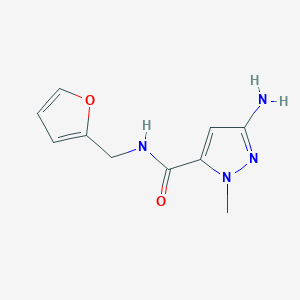
2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(3-(dimethylamino)-4-(4-methoxyphenyl)-1H-pyrazol-1-yl)-N-(m-tolyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as DMAPA, and it is a pyrazole-based compound that has been synthesized using various methods.
Scientific Research Applications
Chloroacetamide Derivatives in Agriculture
Chloroacetamide derivatives, including compounds with structural elements similar to the one you are interested in, have been explored for their herbicidal properties. For example, chloroacetamides like alachlor and metazachlor are used as selective pre-emergent or early post-emergent herbicides. These compounds control annual grasses and broad-leaved weeds in various crops, showcasing their significance in agricultural chemistry (Weisshaar & Böger, 1989).
Antipsychotic Potential of Pyrazole Derivatives
Research into pyrazole derivatives, similar in structural motifs to your compound of interest, has shown promise in developing new antipsychotic agents. For instance, certain pyrazole compounds demonstrated antipsychotic-like profiles in animal behavioral tests without interacting with dopamine receptors, a notable deviation from many clinically available antipsychotic agents. This suggests a potential for developing new therapeutic agents with unique mechanisms of action (Wise et al., 1987).
Imaging and Diagnostic Applications
A novel series of phenylpyrazolo pyrimidineacetamides, including compounds structurally related to the one you've inquired about, have been reported as selective ligands for the translocator protein (18 kDa). This is particularly relevant for diagnostic imaging and potentially therapeutic applications, with certain derivatives allowing for labeling with fluorine-18 for positron emission tomography (PET) imaging (Dollé et al., 2008).
Antimicrobial and Antifungal Activities
Thiazole and pyrazole derivatives, based on a tetrahydrobenzothiophene moiety and possibly sharing core structural features with the compound you mentioned, have shown promising antimicrobial and antifungal activities. This underscores the importance of these compounds in developing new antimicrobial agents (Gouda et al., 2010).
Structural Diversity and Chemical Synthesis
The versatility in the chemical synthesis of pyrazole and related compounds allows for the generation of structurally diverse libraries. These compounds are used as intermediates in various alkylation and ring closure reactions, highlighting their utility in organic synthesis and the creation of new molecules with potential biological activities (Roman, 2013).
properties
IUPAC Name |
2-[3-(dimethylamino)-4-(4-methoxyphenyl)pyrazol-1-yl]-N-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N4O2/c1-15-6-5-7-17(12-15)22-20(26)14-25-13-19(21(23-25)24(2)3)16-8-10-18(27-4)11-9-16/h5-13H,14H2,1-4H3,(H,22,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSFSLRCSSWRVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CN2C=C(C(=N2)N(C)C)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,7-Dimethyl-2-(4-methylpiperazin-1-yl)benzo[d]thiazole hydrochloride](/img/structure/B2961645.png)






![2-(3-(4-fluorobenzyl)-2,4-dioxo-1,3,8-triazaspiro[4.5]decan-8-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide hydrochloride](/img/structure/B2961656.png)





![2-(piperidin-1-yl)benzo[d]thiazol-6-yl 4-(N,N-diethylsulfamoyl)benzoate](/img/structure/B2961665.png)